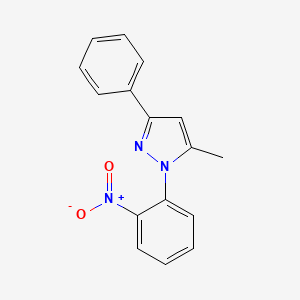
5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the 5-position, a nitrophenyl group at the 1-position, and a phenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 2-nitrophenylhydrazine with 1-phenyl-3-methyl-1,3-propanedione under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Reduction: 5-Methyl-1-(2-aminophenyl)-3-phenyl-1H-pyrazole.
Oxidation: 5-Methyl-1-(2-nitrosophenyl)-3-phenyl-1H-pyrazole.
Substitution: Various halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may possess pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and pyrazole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Lacks the nitrophenyl group, leading to different reactivity and applications.
3-Methyl-1-phenyl-5-pyrazolone: Similar structure but different substitution pattern, affecting its chemical properties.
1-(2-Nitrophenyl)-3-phenyl-5-pyrazolone: Similar but with different positioning of the methyl group.
Uniqueness
5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and phenyl groups, along with the methyl group, allows for a wide range of chemical modifications and applications, distinguishing it from other pyrazole derivatives.
生物活性
5-Methyl-1-(2-nitrophenyl)-3-phenyl-1H-pyrazole is a compound of significant interest in biological research due to its potential pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H9N3O2
- IUPAC Name : this compound
This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
This compound interacts with various biological targets:
- Enzyme Modulation : The compound may modulate the activity of enzymes or receptors, influencing metabolic pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Binding Interactions : The phenyl and pyrazole rings can participate in π-π interactions and hydrogen bonding, which are crucial for binding affinity and specificity to biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:
- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, derivatives of pyrazole have shown IC50 values in the range of 1.82 to 5.55 μM against cancer cell lines such as HCT-116 and HePG-2 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10c | HCT-116 | 5.55 |
| 10c | HePG-2 | 1.82 |
| DOX | HCT-116 | 5.23 |
| DOX | HePG-2 | 4.50 |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties comparable to established anti-inflammatory agents like indomethacin. In animal models, it has been shown to reduce carrageenan-induced edema significantly .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties. For instance, compounds similar to this compound have been tested against bacterial strains such as E. coli and Bacillus subtilis, demonstrating effective inhibition at concentrations as low as 40 µg/mL .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the anticancer activity of various pyrazole derivatives, including the target compound. Results indicated that modifications at specific positions on the pyrazole ring significantly influenced cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values indicating potent activity .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a mouse model. The results showed that compounds with similar structures to this compound effectively reduced inflammation markers when compared to control groups .
特性
CAS番号 |
29334-69-8 |
|---|---|
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC名 |
5-methyl-1-(2-nitrophenyl)-3-phenylpyrazole |
InChI |
InChI=1S/C16H13N3O2/c1-12-11-14(13-7-3-2-4-8-13)17-18(12)15-9-5-6-10-16(15)19(20)21/h2-11H,1H3 |
InChIキー |
LQPCIIPZRKAUHA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















